molecular formula C8H8ClFO3S B2844367 (2-Chloro-5-fluorophenyl)methyl methanesulfonate CAS No. 2144350-64-9

(2-Chloro-5-fluorophenyl)methyl methanesulfonate

Cat. No. B2844367
CAS RN: 2144350-64-9
M. Wt: 238.66
InChI Key: BOZORZJGGSANNQ-UHFFFAOYSA-N
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Description

(2-Chloro-5-fluorophenyl)methyl methanesulfonate, also known as CFMS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a white crystalline solid that is soluble in organic solvents, and it has a molecular weight of 256.7 g/mol.

Mechanism of Action

The mechanism of action of (2-Chloro-5-fluorophenyl)methyl methanesulfonate is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with nucleophiles such as alcohols, amines, and thiols. This compound can also undergo hydrolysis in the presence of water, which can generate methanesulfonic acid and the corresponding alcohol or phenol.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes, and it may cause respiratory irritation if inhaled.

Advantages and Limitations for Lab Experiments

One advantage of (2-Chloro-5-fluorophenyl)methyl methanesulfonate is its high reactivity, which makes it a useful reagent for organic synthesis and materials science. However, its reactivity can also be a limitation, as it can react with unwanted nucleophiles and generate side products. This compound is also relatively expensive compared to other reagents, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on (2-Chloro-5-fluorophenyl)methyl methanesulfonate. One area of interest is the development of more efficient and selective synthetic methods for this compound and its derivatives. Another area of research is the investigation of this compound as a prodrug for the delivery of active pharmaceutical ingredients. Additionally, this compound could be used as a building block for the preparation of functionalized polymers and materials with specific properties. Finally, more studies are needed to understand the biochemical and physiological effects of this compound and its derivatives.

Synthesis Methods

The synthesis of (2-Chloro-5-fluorophenyl)methyl methanesulfonate involves the reaction of 2-chloro-5-fluorobenzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and produces this compound as the main product with a yield of around 80%.

Scientific Research Applications

(2-Chloro-5-fluorophenyl)methyl methanesulfonate has been studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. In organic synthesis, this compound has been used as a reagent for the preparation of various compounds such as benzyl ethers, esters, and amides. In medicinal chemistry, this compound has been investigated for its potential as a prodrug for the delivery of active pharmaceutical ingredients. In materials science, this compound has been used as a building block for the preparation of functionalized polymers and materials.

properties

IUPAC Name

(2-chloro-5-fluorophenyl)methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO3S/c1-14(11,12)13-5-6-4-7(10)2-3-8(6)9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZORZJGGSANNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1=C(C=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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